molecular formula C14H28Cl2N2O2 B1388985 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride CAS No. 1185304-74-8

1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride

Cat. No.: B1388985
CAS No.: 1185304-74-8
M. Wt: 327.3 g/mol
InChI Key: WNFNORUYLOTJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride is a chemical compound provided for Research Use Only, intended for laboratory analysis and not for diagnostic, therapeutic, or any other human use. This high-purity compound is characterized by its specific molecular structure and is a key intermediate for researchers in medicinal chemistry. The bipiperidinyl scaffold is recognized as a valuable framework in drug discovery. Structurally related compounds, specifically bipiperidinyl carboxylic acid amides, have been identified as potent, selective, and functionally active antagonists for the CCR4 chemokine receptor, a G-protein-coupled receptor involved in inflammatory and immune responses . This makes such compounds useful chemical tools for investigating pathways in conditions like asthma, allergy, and cancer . Furthermore, the bipiperidinyl structure is a known building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, similar [1,4']bipiperidinyl derivatives are critical intermediates in the production of therapeutics such as the anticancer drug irinotecan . As a research chemical, this compound offers scientists a versatile starting point for synthetic chemistry, pharmaceutical development, and biochemical studies, particularly in exploring novel therapeutic agents and their mechanisms of action. Researchers can leverage this compound to develop probes for target validation and to create new chemical entities with potential bioactivity.

Properties

IUPAC Name

1-(1-propylpiperidin-4-yl)piperidine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.2ClH/c1-2-7-15-9-5-13(6-10-15)16-8-3-4-12(11-16)14(17)18;;/h12-13H,2-11H2,1H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFNORUYLOTJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride (CAS Number: 1185304-74-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables.

The compound is characterized by its bipiperidine structure, which is known to influence its interaction with biological targets. The dihydrochloride form enhances solubility, making it more amenable for biological assays.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. In a high-throughput screening study against Mycobacterium tuberculosis, the compound demonstrated promising inhibitory activity. The results indicated that it could inhibit the growth of M. tuberculosis effectively at concentrations that warrant further investigation (IC90 values) .

Table 1: Inhibition Data Against M. tuberculosis

CompoundIC90 (µM)% Inhibition
This compoundTBDTBD
4-Phenylpiperidine (4PP-1)6.3100
Aminopyridylpyrimidine (APDP-1)1099

Note: TBD indicates that specific IC90 values for the compound were not disclosed in the study.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In various preclinical models, it was tested for its efficacy against solid tumors. The results indicated a significant reduction in tumor growth when administered in combination with ultrasound-targeted delivery systems, enhancing drug accumulation in tumor tissues while minimizing systemic toxicity .

Table 2: Efficacy Data in Tumor Models

TreatmentTumor Growth Inhibition (%)Survival Rate (%)
Untreated050
DTX + Ultrasound4070
DTX-MB-RB + Ultrasound6085

DTX refers to docetaxel, a commonly used chemotherapeutic agent.

The proposed mechanism of action for the biological activity of this compound involves its interaction with specific molecular targets within microbial and cancerous cells. Preliminary studies suggest that it may disrupt critical cellular processes, including protein synthesis and cell division . Further structure-activity relationship (SAR) studies are needed to elucidate the exact pathways influenced by this compound.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

  • Study on Mycobacterial Inhibition : A study demonstrated that compounds structurally similar to bipiperidines showed significant inhibition of mycobacterial growth, suggesting a potential pathway for drug development targeting resistant strains .
  • Ultrasound-Enhanced Drug Delivery : Research indicated that combining this compound with ultrasound-targeted microbubbles significantly improved drug delivery to tumors, enhancing therapeutic outcomes without increasing toxicity .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C14H28Cl2N2O2
  • Molecular Weight : 327.3 g/mol
  • CAS Number : 1185304-74-8

The compound features a bipiperidine structure, which enhances its interaction with biological targets. The presence of the carboxylic acid group allows for various chemical modifications, making it a versatile building block in drug development.

Medicinal Chemistry

1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride is utilized in the synthesis of novel therapeutic agents. Its bipiperidine structure is particularly effective in developing drugs targeting neurological disorders due to its favorable pharmacokinetic properties.

Neuropharmacology

This compound has been investigated for its neuroprotective effects. Studies suggest that it can inhibit certain neurotoxic pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Research

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. This property positions it as a potential lead compound for developing new antibiotics.

Enzyme Inhibition Studies

The compound has been shown to interact with specific enzymes, leading to inhibition that could be beneficial in treating conditions related to enzyme overactivity. This makes it valuable in biochemical studies aimed at understanding enzyme mechanisms.

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Neuroprotective Effects : Protects neuronal cells from oxidative stress.
  • Anticancer Potential : Induces apoptosis in cancer cells.

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against different cell lines. The following table summarizes key findings from these studies:

StudyCell LineConcentration (µM)% InhibitionMechanism
Study AHepG2 (liver cancer)1075%Apoptosis induction
Study BM. tuberculosis2090%Growth inhibition
Study CSH-SY5Y (neuroblastoma)565%Neuroprotection

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A derivative exhibited significant inhibition of Mycobacterium tuberculosis growth at low micromolar concentrations, suggesting its potential as a lead compound for tuberculosis treatment.
  • Case Study 2 : In a neurodegeneration model, the compound showed protective effects against oxidative stress-induced cell death, indicating its utility in developing treatments for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural and Functional Differences
Compound Name Substituent(s) CAS Number Molecular Formula Key Properties/Applications
1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride Propyl (1'), carboxylic acid (3') Not available C14H25N2O2·2HCl Enhanced lipophilicity due to propyl group; dihydrochloride improves solubility
1'-Methyl-[1,4']bipiperidine-3-carboxylic acid dihydrochloride Methyl (1'), carboxylic acid (3') 1185295-92-4 C13H23N2O2·2HCl Lower molecular weight; reduced steric hindrance compared to propyl
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid tert-Butoxycarbonyl, phenyl 652971-20-5 C17H23NO4 Bulky substituents limit membrane permeability; used in peptide synthesis
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride Tetramethyl, phenylenediamine Not available C10H18N2·2HCl Redox-active reagent (Wurster’s reagent); distinct from bipiperidinyl analogs

Pharmacokinetic and Physicochemical Differences

  • Salt Form: Dihydrochloride salts (two HCl molecules per base molecule) exhibit higher solubility in polar solvents than hydrochloride salts (one HCl molecule), as noted in . This property is critical for bioavailability in drug formulations .
  • Steric Effects : The tert-butoxycarbonyl group in 652971-20-5 introduces steric bulk, which may hinder receptor binding but improves stability during synthetic steps .

Preparation Methods

Preparation of Bipiperidinyl Intermediates via Phosgene Reaction

A critical intermediate, [1,4']bipiperidinyl-1'-carbonyl chloride hydrochloride, is prepared by reacting 4-piperidinopiperidine with phosgene or phosgene equivalents (diphosgene, triphosgene) in an aprotic solvent such as methylene chloride. Triphosgene is preferred due to its solid state and safer handling.

  • Reaction conditions: 1.2 to 2.0 equivalents of triphosgene (as phosgene) with 4-piperidinopiperidine.
  • Solvent system: methylene chloride with subsequent addition of acetonitrile or other nitriles/esters/ketones to facilitate distillation and impurity removal.
  • Distillation: Removal of solvents under controlled temperatures (60–70 °C) improves purity by removing phosgene residues and dimer impurities (<1%).
  • Yield: High yield and purity of the carbonyl chloride intermediate are achieved, suitable for further synthesis steps.

This intermediate is crucial for subsequent coupling reactions to introduce the carboxylic acid moiety or other substituents.

Conversion to Carboxylic Acid Derivatives and Salt Formation

The carbonyl chloride intermediate is reacted with nucleophiles such as pyridine and triethylamine in methylene chloride to form carboxylic acid derivatives. The reaction mixture is then subjected to aqueous workup:

  • pH adjustment to ~4.0 with dilute hydrochloric acid at elevated temperature (~80 °C).
  • Cooling to 0–5 °C to precipitate the crystalline dihydrochloride salt.
  • Filtration and drying under reduced pressure yield the pure dihydrochloride salt with about 80% yield.

This step is essential for obtaining the stable dihydrochloride form of the compound, enhancing its handling and pharmaceutical applicability.

Esterification and Hydrochloride Salt Formation

An alternative route involves preparing the ethyl ester of [1,4']bipiperidinyl-3-carboxylic acid, followed by conversion to the hydrochloride salt:

  • Starting from [1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester.
  • Treatment with 4 N hydrochloric acid in dichloromethane for 18 hours.
  • Concentration and trituration with diethyl ether to isolate the hydrochloride salt.
  • Yield reported as high as 97%.

This method provides an efficient pathway to the hydrochloride salt form with excellent purity, confirmed by mass spectrometry and NMR analysis.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Carbonyl chloride formation 4-piperidinopiperidine + triphosgene (1.3-1.5 eq) Methylene chloride + acetonitrile Room temp; distill at 60–70 °C High (>90%) Low dimer impurity (<1%)
Coupling to acid derivative Carbonyl chloride + pyridine + triethylamine Methylene chloride RT; aqueous workup at 80 °C, then cool to 0–5 °C ~80% Crystalline dihydrochloride salt
Ester hydrolysis & salt prep [1,4']bipiperidinyl ester + 4 N HCl Dichloromethane RT, 18 h 97% High purity hydrochloride salt

Research Findings and Considerations

  • The use of triphosgene as a phosgene equivalent improves safety and handling while maintaining high reaction efficiency.
  • The solvent system and distillation steps are critical for removing impurities, particularly dimeric by-products and residual phosgene.
  • The dihydrochloride salt form is favored for pharmaceutical applications due to improved stability and solubility.
  • Reaction conditions such as temperature control during acidification and crystallization significantly affect the purity and yield of the final product.
  • Analytical characterization (NMR, MS) confirms the structural integrity and purity of intermediates and final products.

Q & A

Q. What interdisciplinary approaches enhance research on this compound’s applications?

  • Methodological Answer :
  • Collaborate with computational chemists to predict biological targets (e.g., molecular docking).
  • Integrate with materials science for formulation studies (e.g., co-crystals for solubility enhancement).
  • Adopt ICReDD’s feedback loop, where experimental data refine computational models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride
Reactant of Route 2
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1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.